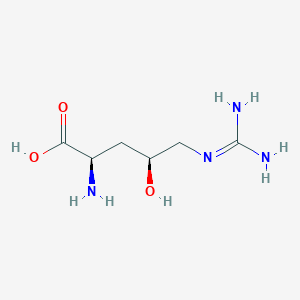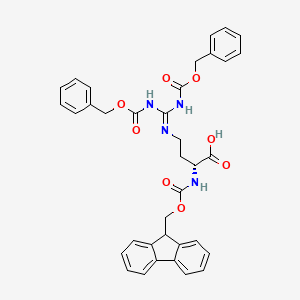![molecular formula C8H9ClN4 B13138199 6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and methyl groups in the structure can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridazinamines with bromoacetone in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted imidazo[1,2-a]pyrazines.
Aplicaciones Científicas De Investigación
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: Studied for their nematicidal and fungicidal activities.
Uniqueness
6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and modify its interaction with biological targets.
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
6-chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H9ClN4/c1-4-7(10)13-3-6(9)11-5(2)8(13)12-4/h3H,10H2,1-2H3 |
Clave InChI |
XJKFYHAIUPSLFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(N=C(C2=N1)C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)







![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)

